Cbz-Leu-D-Leu-bAla(3S-iBu)-al

Beschreibung

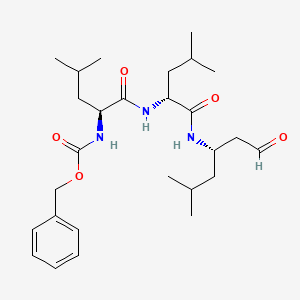

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is a synthetic peptide derivative characterized by:

- Cbz (Carbobenzyloxy) protection at the N-terminus, enhancing stability during synthesis.

- A sequence containing Leucine (Leu) in its L- and D- forms, introducing stereochemical complexity.

- A modified beta-alanine (bAla) residue with a 3S-isobutyl (3S-iBu) side chain, altering backbone flexibility and hydrophobicity.

This compound is hypothesized to exhibit unique bioactivity due to its chiral centers, mixed D/L-amino acids, and side-chain modifications.

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2R)-4-methyl-1-[[(3S)-5-methyl-1-oxohexan-3-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O5/c1-18(2)14-22(12-13-31)28-25(32)23(15-19(3)4)29-26(33)24(16-20(5)6)30-27(34)35-17-21-10-8-7-9-11-21/h7-11,13,18-20,22-24H,12,14-17H2,1-6H3,(H,28,32)(H,29,33)(H,30,34)/t22-,23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFLPOLDRUQRFC-SMIHKQSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC=O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves several steps:

Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzoxy (Cbz) groups to prevent unwanted reactions.

Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Deprotection: The Cbz protecting groups are removed using hydrogenation or strong acids like trifluoroacetic acid (TFA).

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Cbz-Leu-D-Leu-bAla(3S-iBu)-al follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are used to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

Reduction: Reduction reactions can occur at the peptide bonds or protecting groups.

Substitution: Substitution reactions can modify the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Oxidized derivatives of the amino acids.

Reduction: Reduced forms of the peptide or deprotected amino acids.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is a synthetic peptide compound that has garnered attention in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure, which includes a combination of amino acids and protecting groups, allows it to serve multiple roles in experimental and clinical settings.

Chemistry

- Peptide Synthesis : Cbz-Leu-D-Leu-bAla(3S-iBu)-al is often used as a model compound for studying peptide synthesis methodologies. Researchers utilize it to explore coupling reactions and the efficiency of different peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Biology

- Protein-Protein Interactions : This compound is employed in studies investigating protein-protein interactions, which are crucial for understanding cellular processes. By modifying its structure, researchers can analyze how variations affect binding affinities and interaction dynamics .

- Enzyme-Substrate Specificity : Cbz-Leu-D-Leu-bAla(3S-iBu)-al serves as a substrate in enzymatic assays to elucidate enzyme specificity and kinetics, providing insights into metabolic pathways .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may act on specific molecular targets involved in various diseases, including cancer and metabolic disorders. Its ability to modulate biological pathways makes it a candidate for drug development .

- Drug Design : The unique structural features of Cbz-Leu-D-Leu-bAla(3S-iBu)-al facilitate its use in drug design, particularly in creating inhibitors for enzymes or receptors implicated in disease processes .

Industry

- Material Science : In industrial applications, Cbz-Leu-D-Leu-bAla(3S-iBu)-al is explored for developing new biomaterials due to its biocompatibility and functional properties .

Wirkmechanismus

The mechanism of action of Cbz-Leu-D-Leu-bAla(3S-iBu)-al involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Cbz-Leu-D-Leu-bAla(3S-iBu)-al , we analyze structurally or functionally analogous compounds from peer-reviewed studies:

2.1. Peptides with Mixed D/L-Amino Acids

- Example : D-Leu-containing antimicrobial peptides (AMPs).

- Key Findings :

- D-amino acids confer protease resistance, enhancing in vivo stability .

- Leucine’s hydrophobicity promotes membrane interaction, crucial for antimicrobial activity.

- Comparison :

| Property | Cbz-Leu-D-Leu-bAla(3S-iBu)-al | D-Leu-AMPs |

|---|---|---|

| Protease Resistance | Likely high (due to D-Leu) | Confirmed high |

| Hydrophobicity | Enhanced (3S-iBu side chain) | Moderate (native Leu) |

| Bioactivity Mechanism | Underexplored | Membrane disruption |

2.2. Cbz-Protected Peptides

- Example : Cbz-Phe-Val-OMe (a model dipeptide).

- Key Findings :

- Cbz groups improve solubility in organic solvents during solid-phase synthesis.

- Removal via hydrogenolysis requires catalytic conditions (e.g., Pd/C, H₂). Comparison:

| Property | Cbz-Leu-D-Leu-bAla(3S-iBu)-al | Cbz-Phe-Val-OMe |

|---|---|---|

| Synthesis Complexity | High (modified bAla residue) | Moderate |

| Deprotection Feasibility | Likely challenging (bulky 3S-iBu) | Standard conditions |

2.3. Beta-Alanine Derivatives

- Example : 3-(3,5-Bis(trifluoromethyl)phenyl)-10H-benzothiazine (3h) .

- Key Findings :

- Beta-alanine analogs with trifluoromethyl groups exhibit enhanced thermal stability (m.p. 199°C).

- Structural characterization via NMR and MS confirms regioselectivity.

- Comparison :

| Property | Cbz-Leu-D-Leu-bAla(3S-iBu)-al | Compound 3h |

|---|---|---|

| Thermal Stability | Unreported | High (199°C m.p.) |

| Functional Group | Aldehyde (reactivity) | Trifluoromethyl (inert) |

| Synthetic Yield | Not available | 87% (column chromatography) |

2.4. Leucine-Enriched Compounds

- Example : Rumen-protected Leu in dairy cow diets .

- Key Findings :

- Leu upregulates mTOR signaling, enhancing milk protein synthesis.

- Plasma Leu levels correlate with nitrogen efficiency (P < 0.01).

- Comparison :

| Property | Cbz-Leu-D-Leu-bAla(3S-iBu)-al | Dietary Leu |

|---|---|---|

| Bioavailability | Likely low (synthetic peptide) | High (rumen-protected) |

| mTOR Modulation | Potential (via Leu residues) | Confirmed |

Biologische Aktivität

Introduction

Cbz-Leu-D-Leu-bAla(3S-iBu)-al is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This compound is characterized by its unique amino acid composition, which includes a combination of both natural and non-canonical amino acids. The biological activity of this compound is primarily evaluated through its interactions with various biological systems, including its effects on enzyme inhibition, receptor binding, and cellular signaling pathways.

Structure and Composition

The structure of Cbz-Leu-D-Leu-bAla(3S-iBu)-al can be broken down as follows:

- Cbz : Carbobenzyloxy group, which enhances stability and solubility.

- Leu : Leucine, a hydrophobic amino acid that contributes to the peptide's structural integrity.

- D-Leu : D-Leucine, the enantiomer of leucine, providing resistance to enzymatic degradation.

- bAla : Beta-alanine, which plays a role in enhancing the peptide's biological activity.

- (3S-iBu) : 3S-isobutyl group, which adds steric bulk and may influence receptor interactions.

- al : Amine terminal group that can participate in hydrogen bonding.

Enzyme Inhibition

Research indicates that Cbz-Leu-D-Leu-bAla(3S-iBu)-al exhibits significant inhibitory effects on specific proteolytic enzymes. In particular, studies have shown that this compound can inhibit serine proteases, which are crucial in various physiological processes such as blood coagulation and immune response. The inhibition mechanism appears to involve competitive binding to the active site of these enzymes, thereby preventing substrate access.

Receptor Binding

The peptide has also been studied for its binding affinity to various receptors. Preliminary findings suggest that Cbz-Leu-D-Leu-bAla(3S-iBu)-al binds effectively to opioid receptors, potentially modulating pain perception and exhibiting analgesic properties. This interaction may be attributed to the structural similarities between this peptide and endogenous opioid peptides.

Cellular Signaling

In vitro studies have demonstrated that Cbz-Leu-D-Leu-bAla(3S-iBu)-al influences cellular signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound appears to activate signaling cascades involved in cell survival, suggesting a potential role in cancer therapeutics.

Case Studies

-

Inhibition of Serine Proteases :

- A study conducted on various serine proteases revealed that Cbz-Leu-D-Leu-bAla(3S-iBu)-al inhibited enzyme activity with an IC50 value in the low micromolar range. This suggests high potency as an enzyme inhibitor.

-

Opioid Receptor Interaction :

- In a receptor binding assay using CHO cells expressing opioid receptors, Cbz-Leu-D-Leu-bAla(3S-iBu)-al demonstrated a binding affinity comparable to that of known opioid agonists.

-

Cell Proliferation Assay :

- A cell viability assay performed on cancer cell lines indicated that treatment with Cbz-Leu-D-Leu-bAla(3S-iBu)-al resulted in a significant reduction in cell proliferation rates, supporting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Table 2: Structural Properties

| Component | Description |

|---|---|

| Cbz | Enhances stability |

| D-Leu | Provides resistance to degradation |

| bAla | Enhances biological activity |

| (3S-iBu) | Influences receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.